molecular formula C8H13NO5S B14584538 N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide CAS No. 61515-38-6

N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide

Cat. No.: B14584538
CAS No.: 61515-38-6
M. Wt: 235.26 g/mol
InChI Key: JYVYMQLZGNFYBH-UHFFFAOYSA-N
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Description

N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide is a chemical compound with the molecular formula C11H18N2O6S2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of ethenesulfonyl and propanoyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide typically involves the reaction of ethenesulfonyl chloride with N-methylacetamide in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the ethenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted amides or sulfonamides.

Scientific Research Applications

N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide has diverse applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide involves its interaction with specific molecular targets. The ethenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylpropionamide
  • N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylbutyramide

Uniqueness

N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide is unique due to its specific structural features, such as the combination of ethenesulfonyl and propanoyl groups. This combination imparts distinct reactivity and functionality, making it valuable for specialized applications in research and industry.

Properties

CAS No.

61515-38-6

Molecular Formula

C8H13NO5S

Molecular Weight

235.26 g/mol

IUPAC Name

[acetyl(methyl)amino] 3-ethenylsulfonylpropanoate

InChI

InChI=1S/C8H13NO5S/c1-4-15(12,13)6-5-8(11)14-9(3)7(2)10/h4H,1,5-6H2,2-3H3

InChI Key

JYVYMQLZGNFYBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)OC(=O)CCS(=O)(=O)C=C

Origin of Product

United States

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